2-(1-benzyl-1H-imidazol-2-yl)ethanamine
Description
Significance of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the field of medicinal chemistry. Their prevalence is so significant that it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. This widespread presence is attributable to the unique chemical and physical properties imparted by the heteroatoms, which include nitrogen, oxygen, and sulfur.
These properties allow heterocyclic compounds to engage in a wide array of interactions with biological macromolecules such as proteins and nucleic acids. The presence of heteroatoms can influence a molecule's polarity, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. Consequently, the incorporation of heterocyclic scaffolds is a key strategy in the design of novel therapeutic agents with improved efficacy and target selectivity. Advances in synthetic methodologies have further expanded the accessible chemical space of functionalized heterocycles, providing medicinal chemists with a rich toolkit for drug discovery programs.
The Imidazole (B134444) Core as a Privileged Structure in Drug Discovery Research
Within the vast family of heterocyclic compounds, the imidazole ring holds a special status as a "privileged structure." This term is used to describe molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the imidazole core stems from its unique electronic and structural features. As an aromatic heterocycle, it is chemically stable, and its two nitrogen atoms provide sites for hydrogen bonding, both as donors and acceptors.
The imidazole ring's ability to participate in various non-covalent interactions, including hydrogen bonds, ion-dipole interactions, and coordination with metal ions, allows for its effective binding to a diverse range of enzymes and receptors. This inherent promiscuity makes the imidazole scaffold an excellent starting point for the development of new drugs targeting different therapeutic areas. Numerous clinically used drugs across a spectrum of indications, from antifungal agents to anticancer therapies, incorporate the imidazole moiety, underscoring its profound impact on pharmaceutical research and development.
Contextualizing 2-(1-benzyl-1H-imidazol-2-yl)ethanamine within Imidazole-Based Chemical Biology
While extensive research has been conducted on a wide array of imidazole derivatives, specific detailed studies on this compound are not prominently featured in publicly available scientific literature. However, by examining its structural components, we can contextualize its potential significance within the broader field of imidazole-based chemical biology.
The structure of this compound combines three key features: the imidazole core, a benzyl (B1604629) group at the 1-position, and an ethanamine side chain at the 2-position. The ethanamine moiety is structurally analogous to the side chain of histamine (B1213489), a crucial biogenic amine that interacts with a family of G-protein coupled receptors. This suggests that this compound could potentially interact with histamine receptors or other biogenic amine receptors. For instance, various imidazole-based compounds have been investigated as histamine H3 receptor antagonists. nih.gov
The benzyl group at the 1-position of the imidazole ring is a common modification in medicinal chemistry used to enhance lipophilicity and introduce the potential for aromatic (pi-pi) interactions with biological targets. The synthesis of 1-benzyl-2-substituted imidazole derivatives has been explored for various therapeutic applications, including the development of analgesic agents. nih.gov For example, a series of N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their in vitro activity against different Leishmania species. nih.gov While these examples are based on the benzimidazole (B57391) core (a fusion of benzene (B151609) and imidazole), they highlight the utility of the N-benzyl substitution in modulating biological activity.
The combination of these structural motifs in this compound makes it an interesting candidate for further investigation. Its synthesis would likely follow established methods for the alkylation and functionalization of the imidazole ring. Subsequent biological screening could reveal potential activities in areas where imidazole derivatives have already shown promise, such as antimicrobial, anticancer, or receptor modulation. The table below provides a summary of the key structural components and their potential implications.
| Structural Component | Potential Significance in Chemical Biology |
|---|---|
| Imidazole Core | Privileged scaffold, capable of diverse biological interactions (hydrogen bonding, metal coordination). |
| 1-Benzyl Group | Increases lipophilicity, potential for pi-stacking interactions with target proteins. |
| 2-Ethanamine Side Chain | Structural similarity to biogenic amines like histamine, suggesting potential for receptor interaction. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNJWJQZBZGWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Benzyl 1h Imidazol 2 Yl Ethanamine and Analogues
Classical and Contemporary Approaches to Imidazole (B134444) Ring Construction
The formation of the imidazole ring is a cornerstone of synthesizing the target compound and its analogues. Various methods have been developed, ranging from one-pot multi-component condensations to elegant cyclization strategies.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. acs.org These reactions are prized for their operational simplicity, high atom economy, and the ability to generate structural diversity. acs.orgisca.me
One of the most classical MCRs for imidazole synthesis is the Debus-Radziszewski synthesis . This method involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849). wikipedia.org A modification of this reaction, where a primary amine replaces ammonia, directly yields N-substituted imidazoles. wikipedia.org This approach allows for the incorporation of the benzyl (B1604629) group at the N-1 position by using benzylamine (B48309) as the primary amine component.
Another prominent MCR is the Van Leusen Imidazole Synthesis , which prepares imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.org This can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.orgscispace.com The reaction proceeds via a [3+2] cycloaddition mechanism. scispace.com
Modern MCRs often employ catalysts to improve yields and reaction conditions. For instance, p-toluenesulfonic acid (PTSA) has been used as a mild, non-toxic, and inexpensive catalyst for the one-pot synthesis of highly substituted imidazoles from benzil (B1666583), an aldehyde, and ammonium (B1175870) acetate (B1210297). isca.me Metal-free approaches have also been developed, using pivalic acid to promote the condensation of an internal alkyne, an aldehyde, and aniline (B41778) to form the imidazole core. acs.org
| Reaction Name | Reactants | Key Features |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia (or Primary Amine) | A classical multi-component reaction for imidazole synthesis. Using a primary amine (e.g., benzylamine) affords N-substituted imidazoles. wikipedia.org |
| Van Leusen Synthesis | Aldehyde, Primary Amine, Tosylmethyl isocyanide (TosMIC) | An in situ generated aldimine reacts with TosMIC. It is a versatile method for 1,4,5-trisubstituted imidazoles. organic-chemistry.orgscispace.com |
| Catalytic Condensation | Benzil, Aldehyde, Ammonium Acetate | Employs catalysts like p-toluenesulfonic acid (PTSA) for mild and efficient synthesis of tri-substituted imidazoles. isca.me |
Cyclization reactions provide a powerful alternative for constructing the imidazole ring. These methods often involve the formation of one or two key bonds in the final step to close the heterocyclic ring.
One contemporary approach involves the nickel-catalyzed cyclization of amido-nitriles, which can produce 2,4-disubstituted NH-imidazoles under mild conditions tolerant of various functional groups. rsc.org Another strategy utilizes the cyclization of α-keto-aldehydes, obtained from the oxidation of aryl methyl-ketones, with ammonium acetate to yield disubstituted imidazoles. nih.gov
Gold catalysts have been shown to efficiently activate carbon-carbon triple bonds, enabling the cyclization of propargyl amidines to form 2-fluoroalkyl imidazole derivatives. chim.it Similarly, copper salts can promote the regioselective oxidative diamination of terminal alkynes with amidines, using oxygen as the co-oxidant, to produce 1,2,4-trisubstituted imidazoles. chim.it
A notable method for synthesizing 1,4-disubstituted imidazoles involves a ferric chloride/iodine-catalyzed [2+2+1] addition protocol. This reaction proceeds via the initial oxidation of a ketone to a keto-aldehyde, followed by condensation with an amine like 2-aminobenzylalcohol. rsc.org
Targeted Synthesis of N-Benzylated Imidazole Derivatives
The introduction of the benzyl group onto the N-1 position of the imidazole ring is a critical step in the synthesis of 2-(1-benzyl-1H-imidazol-2-yl)ethanamine. This can be achieved either by direct alkylation of a pre-formed imidazole ring or by incorporating the benzyl moiety during the ring's construction.
The most direct method for N-benzylation is the alkylation of an imidazole derivative with a benzyl halide, typically benzyl bromide or benzyl chloride. This reaction is a standard nucleophilic substitution where the N-1 nitrogen of the imidazole acts as the nucleophile. lookchem.comconnectjournals.com
The reaction is often carried out in the presence of a base, such as potassium carbonate or potassium hydroxide (B78521), to deprotonate the imidazole and enhance its nucleophilicity. ciac.jl.cnresearchgate.net Various solvent systems can be employed, including acetonitrile (B52724) or aqueous systems with surfactants like sodium dodecyl sulfate (B86663) (SDS) to overcome solubility issues. lookchem.comresearchgate.net For less reactive alkyl halides, heating may be required to drive the reaction to completion. lookchem.com
A key challenge in the alkylation of unsymmetrically substituted imidazoles is regioselectivity. For instance, alkylation of 4(5)-arylimidazoles can be difficult to control. A strategy to overcome this involves using a protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can direct alkylation to a specific nitrogen atom before being removed. nih.gov
| Alkylating Agent | Base/Catalyst | Solvent | Key Features |
| Benzyl Bromide | K2CO3 | Acetonitrile | Standard conditions for N-benzylation of benzimidazoles. researchgate.net |
| Benzyl Bromide | Alkaline water/SDS | Water | A sustainable, solvent-free condition that enhances reaction rates. lookchem.com |
| Alkyl Halides | KOH/Al2O3 | N/A | Solid-supported base allows for mild conditions and reagent reusability. ciac.jl.cn |
| Benzyl Bromide | N/A | N/A | Used in a regioselective N-alkylation strategy involving an SEM protecting group. nih.gov |
As mentioned previously, multi-component reactions can be adapted to directly produce N-benzylated imidazoles. By substituting ammonia with benzylamine in the Debus-Radziszewski synthesis, the benzyl group is incorporated into the imidazole ring in a single step. wikipedia.org Similarly, the Van Leusen three-component reaction utilizes an aldehyde and benzylamine to form an aldimine in situ, which then reacts with TosMIC to yield the N-benzyl imidazole product. organic-chemistry.org
Green Chemistry and Catalytic Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazoles to reduce environmental impact. researchgate.net These approaches focus on using non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.net
The use of water as a solvent is a key aspect of green synthesis. nih.gov For example, N-alkylation of imidazoles has been successfully performed in an alkaline water-SDS system, avoiding volatile organic solvents. lookchem.com Bio-catalysts, such as lemon juice, have been employed in three-component condensation reactions to produce triaryl-imidazoles, offering a low-cost and biodegradable catalytic system. researchgate.netjipbs.com
Energy-efficient techniques like microwave irradiation and ultrasound promotion have also been widely adopted. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and improve yields in the formation of imidazole derivatives. wjbphs.comresearchgate.net Ultrasound has been shown to promote the N-alkylation of imidazole using solid-base, alkali-metal doped carbon catalysts in a solvent-free procedure, leading to high yields. rsc.org
Furthermore, the development of heterogeneous catalysts, such as potassium hydroxide impregnated on alumina (B75360) (KOH/Al2O3), facilitates easier product purification and catalyst recycling, aligning with green chemistry principles. ciac.jl.cn
Heterogeneous Catalysis
The synthesis of this compound can be effectively achieved via the heterogeneous catalytic hydrogenation of its nitrile precursor, 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile. This method is a cornerstone of industrial and laboratory amine synthesis due to its efficiency, the ease of catalyst separation, and the potential for catalyst recycling.
The process involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) using hydrogen gas in the presence of a solid-phase catalyst. Commonly employed catalysts for this transformation include Raney nickel, Raney cobalt, and platinum or palladium supported on activated carbon.
The reaction is typically conducted in a solvent capable of dissolving the nitrile substrate, such as ethanol (B145695), methanol, or tetrahydrofuran (B95107) (THF). The reaction vessel is pressurized with hydrogen gas, and the mixture is agitated at a controlled temperature. The choice of catalyst, solvent, pressure, and temperature can significantly influence the reaction rate and the yield of the desired amine, while minimizing the formation of secondary and tertiary amine byproducts. For instance, the addition of ammonia or a base like sodium hydroxide can help suppress the formation of secondary amines.
A plausible reaction scheme is the hydrogenation of 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile using a heterogeneous catalyst like Raney Nickel under a hydrogen atmosphere. The catalyst provides a surface for the adsorption of both the nitrile and hydrogen gas, facilitating the reduction process. Upon completion, the solid catalyst is removed by simple filtration, yielding the crude product which can be purified by standard laboratory techniques such as distillation or crystallization.
| Parameter | Condition |
| Precursor | 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile |
| Catalyst | Raney Nickel, Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂) |
| Solvent | Ethanol, Methanol, THF (often with ammonia) |
| Hydrogen Pressure | 3 - 5 bar |
| Temperature | 25 - 100 °C |
| Product | This compound |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often leading to cleaner products. This methodology can be applied to the synthesis of the imidazole core of analogues of this compound.
A relevant approach is the microwave-assisted, one-pot, multicomponent synthesis of polysubstituted imidazoles, which can be adapted to produce precursors for various analogues. researchgate.netorientjchem.org For instance, the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt), can be significantly expedited under microwave irradiation. orientjchem.org
In a typical procedure for an analogue, a mixture of benzil (a 1,2-dicarbonyl compound), a substituted aldehyde, and ammonium acetate in a suitable solvent like ethanol or even water is subjected to microwave irradiation. researchgate.netscispace.com The reaction proceeds rapidly due to efficient and uniform heating provided by the microwaves, leading to the formation of the tri- or tetrasubstituted imidazole ring in minutes, compared to hours required for conventional heating. orientjchem.org This method provides a green chemistry approach, particularly when using environmentally benign solvents. researchgate.net The resulting imidazole can then be further functionalized to yield the desired ethanamine analogue.
For example, a study on the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives utilized microwave energy (100 W) at 80 °C for 30 minutes in the first step of a sequential one-pot reaction, demonstrating the efficiency of this heating method. researchgate.net Another study optimized conditions for forming imidazole derivatives under microwave irradiation at 400 W for 4–9 minutes in water, using Cr₂O₃ nanoparticles as a catalyst. scispace.com
| Parameter | Condition (Example for Analogue Synthesis) | Reference |
| Reactants | Benzil, Aromatic Aldehyde, Ammonium Acetate | researchgate.net |
| Catalyst | p-Toluenesulfonic acid | researchgate.net |
| Solvent | Ethyl Alcohol | researchgate.net |
| Microwave Power | 100 W | researchgate.net |
| Temperature | 80 °C | researchgate.net |
| Reaction Time | 30 min | researchgate.net |
Stereoselective Synthesis of Chiral Analogues
The target compound, this compound, is achiral. However, stereoselective synthesis is crucial for producing chiral analogues, which may have distinct biological properties. Chirality can be introduced by adding a substituent to the ethanamine backbone, for instance, creating a β-amino acid derivative or an amine with a stereocenter alpha to the amino group.
One prominent strategy for the stereoselective synthesis of chiral amines is the use of chiral auxiliaries. General methods have been developed for the stereoselective synthesis of β-amino acids and their derivatives. mdpi.com These methodologies often rely on asymmetric reactions such as the Mannich reaction, catalyzed by chiral organocatalysts. mdpi.com
For example, a chiral analogue such as (R)- or (S)-2-(1-benzyl-1H-imidazol-2-yl)-1-phenylethanamine could be synthesized. A plausible stereoselective route would involve the asymmetric addition of a nucleophile to an imine derived from 1-benzyl-1H-imidazole-2-carbaldehyde. An alternative approach involves the asymmetric reduction of a suitable ketimine precursor.
An enantioselective Mannich reaction, for instance, could be employed using a chiral squaramide cinchona alkaloid as an organocatalyst to synthesize novel β-amino acid derivatives. mdpi.com In such a reaction, an aldehyde, an amine, and a malonate derivative react to form the chiral product with high enantioselectivity. mdpi.com While not directly applied to the target compound, this principle can be extended to the synthesis of its chiral analogues by carefully selecting the appropriate imidazole-containing starting materials. This approach allows for the controlled formation of one enantiomer over the other, which is critical in many chemical and pharmaceutical applications.
| Parameter | Condition (Example for Chiral Analogue Synthesis) | Reference |
| Reaction Type | Enantioselective Mannich Reaction | mdpi.com |
| Reactants | Aldehyde, 2-Amino-1,3,4-thiadiazole, Dimethyl malonate | mdpi.com |
| Catalyst | Chiral Squaramide Cinchona Alkaloid | mdpi.com |
| Solvent | Toluene | mdpi.com |
| Temperature | 60 °C | mdpi.com |
| Enantioselectivity | Up to 99% ee | mdpi.com |
Advanced Spectroscopic and Analytical Characterization of the Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. A detailed analysis of the chemical shifts, integration, and multiplicity of the proton signals would be necessary for the complete structural assignment of 2-(1-benzyl-1H-imidazol-2-yl)ethanamine. However, no published ¹H NMR data for this specific compound could be located.
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their electronic environments. This data is crucial for confirming the carbon skeleton of the compound. Specific chemical shift data for the carbon atoms in this compound is not available in the reviewed literature.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
ESI-HRMS is a soft ionization technique that allows for the precise determination of the molecular weight of a compound, often with enough accuracy to deduce its elemental formula. The exact mass measurement for the molecular ion of this compound has not been reported in the available scientific literature.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for the various functional groups in this compound, such as the N-H stretch of the amine, C-H stretches of the aromatic and aliphatic groups, and C=N stretch of the imidazole (B134444) ring, have not been documented.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques such as Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) are essential for monitoring reaction progress, isolating the final product, and assessing its purity. While these methods would be integral to the synthesis and purification of this compound, specific details regarding the solvent systems, stationary phases, and retention times used for this compound are not described in the accessible literature.
Following a comprehensive search of scientific literature, specific experimental data for the advanced spectroscopic and analytical characterization of the compound “this compound” pertaining to Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography is not available in the public domain.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided in the instructions. To do so would require fabricating data, which would violate the core principles of accuracy and scientific integrity.
Exploration of Structure Activity Relationships Sar and Derivative Design
Rational Design Principles for Imidazole-Based Scaffolds
The imidazole (B134444) ring is a privileged scaffold in drug design due to its unique structural and electronic properties. nih.govbiomedpharmajournal.org It is an aromatic, five-membered heterocycle containing two nitrogen atoms, which makes it electron-rich and capable of participating in various non-covalent interactions. nih.govrjptonline.org These features are central to the rational design of new bioactive molecules.
Key principles guiding the design of imidazole-based compounds include:
Bioisosterism: The imidazole nucleus is a bioisostere of other chemical groups and is found in naturally occurring molecules like the amino acid histidine and histamine (B1213489). biomedpharmajournal.org This allows it to mimic endogenous ligands and interact with their biological targets.
Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual capability allows it to form strong and specific interactions with biological macromolecules like proteins and enzymes, which is a crucial factor in ligand-receptor binding. nih.gov
Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions present in the active sites of metalloenzymes, leading to their inhibition. This property is exploited in the design of various enzyme inhibitors.
Aromatic and Hydrophobic Interactions: The planar, aromatic nature of the imidazole ring facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding pockets. nih.govtubitak.gov.tr
Tunable Physicochemical Properties: The imidazole core's properties can be readily modified through substitution at its various positions. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as solubility, lipophilicity, and metabolic stability, to create more drug-like candidates. nih.gov
The electron-rich character of the imidazole scaffold enables it to readily bind with a wide range of proteins and receptors, making it a versatile starting point for developing therapies for diverse diseases. nih.govrjptonline.org Researchers leverage these principles to design novel imidazole derivatives that can target specific biological pathways with high affinity and selectivity. rsc.orgresearchgate.net
Synthetic Modification Strategies Around the 2-(1-benzyl-1H-imidazol-2-yl)ethanamine Core
The this compound core offers multiple sites for chemical modification, allowing for a systematic exploration of the structure-activity landscape. Synthetic strategies focus on substitutions on the imidazole ring, modifications of the benzyl (B1604629) moiety, and variations of the ethanamine side chain to optimize biological activity.
For instance, in studies on 2,4,5-trisubstituted imidazole derivatives, the nature of the groups at the C4 and C5 positions was found to be critical for activity. nih.gov The introduction of aryl groups, such as a p-methoxyphenyl group, at the C4 position has been shown to be favorable for anti-inflammatory and antifungal activities in certain series of compounds. nih.gov The table below summarizes findings from a study on di- and tri-substituted imidazoles, highlighting how substitutions impact anti-inflammatory effects.
| Compound | Substitution at C2 | Substitution at C4 | Substitution at N1 | Anti-inflammatory Activity (% Inhibition) |
|---|---|---|---|---|
| 2h | 4-nitrophenyl | 4-methoxyphenyl | -H | 51.02 |
| 2l | 4-methoxyphenyl | 4-methoxyphenyl | -H | 49.79 |
| 3g | 3-nitrophenyl | 4-methoxyphenyl | -phenyl | 49.58 |
| 3h | 4-nitrophenyl | 4-methoxyphenyl | -phenyl | 58.02 |
| 3m | 4-hydroxy-3-methoxyphenyl | 4-methoxyphenyl | -phenyl | 52.88 |
Data sourced from a study on substituted imidazoles as anti-inflammatory agents. nih.gov
The N-benzyl group is a key feature of the core structure, often contributing to binding through hydrophobic and aromatic interactions. Modifications to this group are a common strategy to enhance potency and selectivity. nih.gov Structure-activity relationship studies have shown that both the presence of the aromatic ring and the specific substitution pattern on it are crucial for biological activity.
Key modification strategies include:
Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyl moiety can alter the electronic distribution and steric bulk, influencing binding affinity. For example, in one study on benzimidazole (B57391) derivatives, replacing a benzyl group with a 3-methyl benzyl moiety enhanced activity against cancer cell lines. nih.gov
Bioisosteric Replacement: The phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different binding interactions and improve physicochemical properties.
Altering the Linker: While the core compound has a direct benzyl linkage, studies on related scaffolds have shown that modifying the connection between the nitrogen and the phenyl ring can impact activity.
The importance of the benzyl group is highlighted in studies where its removal leads to a significant reduction in activity, indicating its necessity for effective interaction with the target. nih.gov
The 2-ethanamine side chain provides a basic nitrogen atom, which is often protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding site. Variation of this side chain is a critical strategy for modulating activity and pharmacokinetic properties.
Modifications can include:
Chain Length: Altering the length of the alkyl chain can optimize the positioning of the terminal amino group within the target's binding pocket.
Chain Branching: Introducing alkyl groups on the ethanamine backbone can introduce steric constraints, potentially leading to increased selectivity for a specific target.
Amine Substitution: The primary amine can be converted to a secondary or tertiary amine, or incorporated into a cyclic structure (e.g., piperidine, piperazine), which can significantly affect basicity, lipophilicity, and hydrogen bonding capacity.
Functional Group Conversion: The amine can be replaced with other functional groups, such as amides or sulfonamides, to change the nature of the interaction from ionic to hydrogen bonding. In some analogs, the ethanamine has been replaced with a 2-(1H-imidazol-4-yl)ethanamine side chain, which in some cases led to improved potency. nih.gov Another modification involves replacing the direct C-C linkage with a thioether (-S-) linkage, creating derivatives like 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole, which have shown potent antiprotozoal activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For imidazole-based scaffolds, QSAR studies are instrumental in rational drug design, helping to predict the activity of novel derivatives before their synthesis and prioritize the most promising candidates. researchgate.netnih.gov
Both 2D- and 3D-QSAR models have been developed for various series of imidazole derivatives. nih.govnih.gov
2D-QSAR: These models correlate activity with physicochemical descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and electronic parameters.
3D-QSAR: These models provide a more detailed understanding by considering the 3D conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.gov These methods generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. rjptonline.orgresearchgate.net For example, a 3D-QSAR model might show that a bulky, electropositive substituent is favored in one region of the molecule, while a small, electronegative group is preferred in another.
In a QSAR study on imidazole-based glutaminyl cyclase inhibitors, a 2D neural network model demonstrated high predictive ability, while a 3D-QSAR model revealed important structural requirements for good activity through its steric and electrostatic field contour maps. researchgate.netnih.gov Similarly, a study on 2,4,5-trisubstituted imidazole derivatives used CoMFA and CoMSIA models to successfully guide the design of new potent molecules. nih.gov These models serve as powerful tools, providing theoretical references that guide future experimental studies and accelerate the discovery of new imidazole-based therapeutic agents. tubitak.gov.trnih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. Through DFT calculations, researchers can determine optimized molecular geometry, electronic energies, and various thermodynamic properties. These calculations provide a fundamental understanding of a molecule's stability and the distribution of electrons, which dictates its chemical reactivity. For instance, DFT studies on related benzimidazole (B57391) derivatives have been used to reproduce crystal structural parameters and analyze vibrational frequencies. researchgate.netresearchgate.net
However, a specific DFT analysis for 2-(1-benzyl-1H-imidazol-2-yl)ethanamine, detailing its optimized geometry, electronic structure, and reactivity descriptors, has not been identified in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap typically suggests higher reactivity. FMO analysis helps in understanding charge transfer interactions within the molecule. nih.gov Studies on similar heterocyclic compounds have utilized FMO analysis to explore their stability and potential for electronic transitions. researchgate.netresearchgate.net
Detailed FMO analysis, including the energies of the HOMO and LUMO and the resulting energy gap for this compound, is not available in existing research.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution around a molecule. It helps to identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This information is crucial for predicting how a molecule will interact with other molecules, including biological targets like proteins or DNA. In studies of related compounds, MEP maps have successfully indicated reactive centers. researchgate.netresearchgate.net
A specific MEP map for this compound, which would illustrate its reactive sites and potential for intermolecular interactions, has not been published.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. These simulations are instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The binding affinity, calculated as a docking score, indicates the strength of the interaction. Docking studies have been performed on a wide variety of imidazole (B134444) and benzimidazole derivatives to explore their potential as inhibitors for various enzymes. researchgate.net
However, molecular docking studies specifically investigating the interaction of this compound with any biological target are not documented in the available scientific literature.
Molecular Dynamics Simulations to Elucidate Conformational Behavior
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements and interactions of atoms, MD can reveal the conformational flexibility of a molecule, the stability of a ligand-protein complex, and the influence of solvent. This technique offers a more dynamic picture than the static view provided by molecular docking.
There are no specific molecular dynamics simulation studies reported for this compound to describe its conformational behavior or the stability of its potential complexes with biological targets.
In Silico Prediction of Pharmacokinetic Relevant Parameters
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early stages of drug development to assess the compound's potential to be orally bioavailable and to have a favorable pharmacokinetic profile. Parameters such as lipophilicity (logP), aqueous solubility, and adherence to drug-likeness rules (like Lipinski's Rule of Five) are commonly evaluated.
While computational ADME predictions are standard for novel compounds, a specific analysis of the pharmacokinetic parameters for this compound is not available in the reviewed literature.
Based on a comprehensive review of available scientific literature, there is insufficient specific data published on the compound This compound to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.
The requested sections require specific preclinical data, including in vitro efficacy results, mode of action studies, and cytotoxicity data for this exact molecule. However, current research focuses on the broader classes of imidazole and benzimidazole derivatives, without detailing the specific biological activities of this compound.
Therefore, it is not possible to provide a detailed, data-driven article focusing solely on this compound as requested. To do so would require speculation or misrepresentation of data from structurally related but distinct compounds, which would violate the core requirements of scientific accuracy and strict adherence to the specified subject.
Pre Clinical Biological Activity and Mechanistic Investigations
Anti-Cancer and Antiproliferative Investigations
Enzyme Inhibition in Cancer Pathways (e.g., BRAF, CRAF, Indoleamine 2,3-Dioxygenase)
Derivatives of the imidazole (B134444) scaffold have been systematically investigated for their potential to inhibit key enzymes involved in cancer progression. The RAS/MAPK signaling cascade is a frequent target, with mutations in this pathway being common in human cancers. nih.gov
BRAF and CRAF Inhibition: The RAF kinase family, particularly BRAF and CRAF, are central components of the RAS/MAPK pathway. nih.gov A novel series of (4-aminobenzoyl)-1H-imidazol-1-yl pyrimidin-2-yl derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov One compound, 10c , emerged as a highly potent and selective inhibitor of both BRAF V600E and CRAF, with IC50 values of 38.3 nM and 8.79 nM, respectively. nih.gov This highlights the potential of the imidazole core in designing dual inhibitors for cancer therapy. Another series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as V600EBRAF inhibitors. Among them, compound 12l showed the most potent activity with an IC50 value of 0.49 µM against V600EBRAF. nih.gov
Indoleamine 2,3-Dioxygenase (IDO) Inhibition: Indoleamine 2,3-dioxygenase (IDO) is a critical immunomodulatory enzyme that has become a significant target in cancer therapy due to its role in tumor immune escape. nih.gov Phenyl-imidazole derivatives have been systematically studied to develop more potent IDO inhibitors. Through computational docking and synthesis, researchers identified that interactions with residues C129 and S167 within the active site were crucial for potency. nih.gov Benzimidazole (B57391) analogues have also been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), with some compounds showing activity in the low nanomolar range in various cancer cell lines. nih.gov The binding mechanism of these inhibitors often involves coordination with the heme iron and interactions within pockets of the active site. nih.gov
Signaling Pathway Modulation Studies
The imidazole moiety is a key feature in compounds designed to modulate signaling pathways critical to cell proliferation and survival. The activation of the histamine (B1213489) H1 receptor, for instance, can signal to the nucleus through protein kinase Cα (PKCα) after activating phospholipase Cβ. nih.gov This can lead to the activation of small GTPases like RhoA and Rac, which play roles in controlling cell proliferation, a pathway with relevance in cancer biology. nih.gov Furthermore, the inhibition of RAF kinases by imidazole derivatives directly impacts the RAS/MAPK signaling pathway, which is frequently dysregulated in malignancies. nih.gov
Enzyme Inhibition Studies
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.comnih.gov While direct studies on 2-(1-benzyl-1H-imidazol-2-yl)ethanamine are limited, related heterocyclic structures have shown significant inhibitory potential. For example, various novel triazole analogues, which share a five-membered nitrogen-containing ring structure with imidazole, have been synthesized and screened for their in vitro α-glucosidase inhibitory activity. nih.gov Some of these compounds exhibited potent inhibition with IC50 values significantly lower than the standard drug, acarbose. researchgate.net The structure-activity relationship studies of these compounds indicated that the nature and position of substituents on the aromatic rings play a crucial role in their inhibitory potential. nih.gov This suggests that the imidazole scaffold of this compound could be a valuable template for developing new α-glucosidase inhibitors.
Histamine Receptor Ligand Properties and Functional Characterization
The imidazole ring is the core structure of histamine, making its derivatives prime candidates for interacting with histamine receptors. longdom.org Compounds containing the 2-(1H-imidazol-4-yl)ethanamine core structure have been extensively studied as ligands for all four histamine receptor subtypes (H1, H2, H3, and H4).
H1 and H2 Receptors: These receptors have a relatively lower affinity for histamine compared to H3 and H4 receptors. nih.gov
H3 Receptor: A series of 4-benzyl-(1H-imidazol-4-yl) based compounds were prepared and identified as novel histamine H3 receptor antagonists. nih.gov One particular compound demonstrated selectivity and excellent oral plasma levels in preclinical models. nih.gov Research into 2-(1H-imidazol-4-yl)cyclopropylamine enantiomers showed that they act as agonists at the H3 receptor, providing a template for molecular modeling of H3 receptor ligands. nih.gov
H4 Receptor: This receptor is involved in inflammatory and immunological processes. The imidazole backbone is a common feature in ligands targeting the H4 receptor, and structural studies have revealed how the imidazole ring interacts with key residues like Trp316 in the binding pocket. nih.gov
Other Relevant Enzymatic Targets (e.g., Nitric Oxide Synthase, 5-Lipoxygenase, COX-2)
Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions. researchgate.net Imidazole derivatives have been investigated as NOS inhibitors. N-phenacyl imidazoles were identified as selective inhibitors of neuronal nitric oxide synthase (nNOS), acting noncompetitively with respect to arginine but competitively against the cofactor BH4. nih.gov A series of imidamide-based derivatives were also designed, with some showing promising IC50 values and selectivity for iNOS. ugr.es
5-Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the metabolism of fatty acids to produce inflammatory mediators like leukotrienes. mdpi.com While direct data on this compound is scarce, related triazole-containing nitrones have been evaluated as inhibitors of soybean lipoxygenase (LOX). One compound bearing a 2,4-difluorophenyl motif was found to be a potent LOX inhibitor with an IC50 of 10 μM. mdpi.com
Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation by producing prostaglandins. nih.gov Imidazole and imidazoline (B1206853) moieties have been widely explored in the development of selective COX-2 inhibitors. nih.gov A series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were designed and evaluated, with docking studies revealing that the methylsulfonyl group could establish effective hydrogen bonding with Arg513 in the active site, similar to the known selective inhibitor Celecoxib. nih.gov
Investigation of Other Pharmacological Effects and Receptor Interactions
The imidazole nucleus is a versatile scaffold that imparts a wide range of pharmacological activities to its derivatives. clinmedkaz.org Beyond the specific enzyme and receptor targets detailed above, compounds based on this structure have shown a variety of other biological effects in pre-clinical studies.
Derivatives of benzimidazole, a related bicyclic compound, exhibit numerous biological properties, including antitumor, antifungal, antiviral, antihistaminic, and antibacterial activities. researchgate.net The ability of the imidazole ring to readily donate or accept protons allows for excellent binding within various receptor domains. researchgate.net For instance, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have demonstrated potent antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing the efficacy of the standard drug metronidazole. researchgate.net
The interaction with specific molecular targets, such as enzymes or receptors, is the primary mechanism of action, leading to the alteration of their activity and subsequent biological effects.
Anti-inflammatory Potential
Research into the anti-inflammatory properties of various benzimidazole and imidazole derivatives has been a subject of scientific inquiry. nih.govresearchgate.net Studies have investigated related compounds, such as certain 2-substituted benzimidazole derivatives and N-benzyl-1,2,3-triazol-1-yl ethan-1-imine oxides, for their effects on inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and soybean lipoxygenase (LOX). nih.govmdpi.com For instance, one study evaluated a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives and found that most of the compounds demonstrated effective inhibition of the release of inflammatory cytokines like NO, IL-6, and TNF-α. Another investigation into the benzimidazole derivative 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone (B97240) showed significant anti-inflammatory and immunomodulatory effects by reducing paw edema and inflammatory markers in rats. atjls.com
However, a specific investigation into the anti-inflammatory activity of this compound has not been identified in the reviewed scientific literature. Consequently, there is no specific data available regarding its potential mechanisms or efficacy in inflammatory models.
Antidiabetic Research
The therapeutic potential of compounds containing the benzimidazole scaffold has been explored in the context of diabetes research. For example, a novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and evaluated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. acs.org Other studies have also pointed to the anti-diabetic potential of various benzimidazole derivatives. nih.gov
Despite the interest in this class of compounds, dedicated research on the antidiabetic effects of this compound could not be located. There are no available studies detailing its effects on glucose metabolism, insulin (B600854) secretion, or its interaction with key targets relevant to diabetes.
Antiparasitic Research
The imidazole and benzimidazole moieties are core structures in many established antiparasitic agents. The literature contains numerous studies on derivatives of these scaffolds against a range of parasites. For example, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and showed potent activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds exhibiting greater potency than the standard drug metronidazole. researchgate.net Benzimidazole compounds have also been investigated for activity against Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov
However, specific studies focusing on the antiparasitic potential of this compound were not found. Therefore, no data on its efficacy, spectrum of activity, or mechanism of action against any parasitic organisms is currently available.
Role in Chemical Biology and Advanced Materials Research
Application as Building Blocks in Complex Molecular Architectures
In synthetic chemistry, "building blocks" are foundational chemical units used to construct more complex molecular structures. enamine.net The unique combination of functional groups in 2-(1-benzyl-1H-imidazol-2-yl)ethanamine makes it an exemplary building block for creating elaborate molecular designs. The imidazole (B134444) nucleus is a versatile scaffold, structurally similar to naturally occurring nucleotides, which allows for its incorporation into a wide array of biologically active compounds. mdpi.comrsc.org
The core structure offers several reactive sites: the imidazole ring can be further functionalized, and the primary amine of the ethylamine (B1201723) side chain serves as a potent nucleophile for forming amides, imines, and other linkages. The benzyl (B1604629) group not only provides steric bulk and influences the molecule's solubility but also allows for potential π-stacking interactions, which can be crucial in directing the assembly of supramolecular structures.
Research on related benzimidazole (B57391) structures demonstrates their role in synthesizing larger, more complex molecules with significant therapeutic potential. mdpi.comnih.gov For instance, the general synthetic accessibility of imidazole and benzimidazole derivatives has led to their use in creating extensive libraries of compounds for drug discovery and material science. rsc.orgresearchgate.net The principles applied in these syntheses are directly relevant to how this compound can be employed to build novel polycyclic systems or functionalized molecular probes.
| Structural Component | Function as a Building Block | Potential Reactions/Interactions |
|---|---|---|
| Imidazole Ring | Provides a rigid, heterocyclic core; N-atoms act as coordination sites. | N-alkylation, electrophilic substitution (at carbon positions), metal coordination. |
| Ethylamine Chain | Offers a flexible linker and a primary amine for covalent modification. | Amide bond formation, imine condensation, alkylation. |
| Benzyl Group | Adds lipophilicity and steric influence; participates in non-covalent interactions. | π-π stacking, hydrophobic interactions. |
Ligand Design for Metal Catalysis
The nitrogen atoms within the imidazole ring of this compound make it an excellent ligand for coordinating with a wide range of transition metals. wikipedia.orgrsc.org The imine-type nitrogen is a strong sigma-donor, allowing it to bind effectively to metal centers such as iron, cobalt, nickel, copper, and zinc. wikipedia.org The ethylamine side chain introduces the possibility of chelation, where the molecule can act as a bidentate ligand, binding to a metal center through both the imidazole nitrogen and the amine nitrogen. This chelation effect typically results in more stable metal complexes.
Imidazole derivatives are of significant interest for their ability to bind various transition metals and have been explored in asymmetric catalysis. researchgate.net Furthermore, imidazole-containing compounds are crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of highly effective ligands in modern organometallic chemistry, known for forming robust bonds with metal centers and promoting high catalytic activity and stability. beilstein-journals.org Anionic NHC ligands derived from deprotonated imidazoles can enhance the reactivity of transition metals in cross-coupling catalysis. researchgate.net
Complexes formed with imidazole-based ligands are used in a variety of catalytic transformations, including:
Cross-Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Oxidation/Reduction Processes: Serving as stable scaffolds for metals that cycle through different oxidation states.
Cycloaddition Reactions: Catalyzing reactions like the [3+2] cycloaddition of azides with alkynes. beilstein-journals.org
| Catalytic Application | Role of Imidazole-Based Ligand | Example Metal Centers |
|---|---|---|
| Cross-Coupling (e.g., Suzuki, Heck) | Stabilizes the metal catalyst, enhances reactivity and selectivity. | Palladium (Pd), Nickel (Ni) |
| Transfer Hydrogenation | Forms active metal-hydride species. | Ruthenium (Ru), Iridium (Ir) |
| Cycloaddition Reactions | Coordinates substrates and facilitates bond formation. | Copper (Cu), Rhodium (Rh) |
| Polymerization | Controls the growth of polymer chains. | Zinc (Zn), Cobalt (Co) |
Exploration in Sensor Technology and Material Science
The unique electronic and chelating properties of the imidazole scaffold make it a valuable component in the design of chemical sensors and advanced materials. tandfonline.com Benzimidazole derivatives, in particular, are exceptional structural candidates for optical chemical sensors due to their electron-accepting ability, pH sensitivity, and metal-ion chelating properties. tandfonline.com
In sensor technology, imidazole-based compounds have been developed as fluorescent probes for the detection of various analytes. nih.gov These sensors often operate via mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion (e.g., Zn²⁺) to the imidazole moiety restricts molecular vibrations and leads to a "turn-on" fluorescence response. rsc.orgresearchgate.net The design of such sensors can be fine-tuned to achieve high selectivity and sensitivity for specific ions or molecules. nih.govrsc.org
In material science, imidazole and its derivatives are widely used as organic linkers for the construction of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the imidazole ring coordinate with metal ions to form extended, stable networks. rsc.org Imidazole-functionalized MOFs have shown great potential for carbon dioxide capture and its subsequent utilization in producing value-added chemicals. soton.ac.ukresearchgate.net The presence of the benzyl group in this compound could further influence the properties of such materials by modifying pore size and introducing hydrophobicity.
| Field | Application | Mechanism/Role of Benzyl-Imidazole Moiety |
|---|---|---|
| Sensor Technology | Fluorescent detection of metal ions (e.g., Zn²⁺, Hg²⁺) | Acts as a fluorophore and chelating agent; ion binding modulates fluorescence (e.g., CHEF, ICT). rsc.orgrsc.org |
| Material Science | Organic linker in Metal-Organic Frameworks (MOFs) | Coordinates with metal nodes to form porous frameworks for gas capture or catalysis. soton.ac.ukrsc.orgmdpi.com |
| Material Science | Proton-conducting materials | The imidazole ring facilitates proton transport through hydrogen-bonding networks within the material. rsc.orgrsc.org |
Future Perspectives and Emerging Research Avenues
Development of Novel Therapeutic Lead Compounds from Imidazole-Based Scaffolds
The imidazole (B134444) scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to various enzymes and receptors through diverse interactions like hydrogen bonding, coordination, and hydrophobic forces. nih.govresearchgate.net This versatility has led to the development of imidazole-containing drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comnih.gov Consequently, the 2-(1-benzyl-1H-imidazol-2-yl)ethanamine framework is a fertile ground for the discovery of new lead compounds.
Future research will likely focus on creating libraries of analogues by modifying the benzyl (B1604629) and ethanamine substituents to explore the structure-activity relationship (SAR). These modifications can fine-tune the compound's pharmacokinetic properties and enhance its potency and selectivity for specific biological targets. nih.gov For instance, derivatives have been designed and synthesized with potent anticancer activity, demonstrating the scaffold's potential in oncology. acs.orgnih.gov Research into novel celastrol-imidazole derivatives has shown that linking imidazoles to other complex molecules can yield compounds with significant antitumor activity both in vitro and in vivo. acs.org The broad applicability of the imidazole core suggests that derivatives of this compound could be investigated for a range of diseases. researchgate.net
| Therapeutic Area | Mechanism/Target Examples | Reference |
|---|---|---|
| Anticancer | Kinase inhibition, Topoisomerase inhibition, Tubulin polymerization disruption | nih.gov |
| Antimicrobial | DNA double-strand helix breakage, Protein kinase inhibition | nih.gov |
| Anti-inflammatory | COX-2 enzyme inhibition, Inhibition of neutrophil degranulation | nih.gov |
| Antiviral | Inhibition of viral replication enzymes | nih.govmdpi.com |
| Antiprotozoal | Activity against Trichomonas vaginalis, Giardia intestinalis, etc. | researchgate.net |
Advanced Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of imidazole derivatives is a well-established field, yet there is a continuous drive towards developing more efficient, cost-effective, and environmentally friendly methods. researchgate.netbiolmolchem.com Future research on this compound and its analogues will benefit from advanced synthetic strategies that prioritize sustainability.
Key emerging areas include:
Green Chemistry: This involves the use of environmentally benign solvents (like water), catalysts, and reaction conditions. biolmolchem.com For example, copper-catalyzed synthesis of imidazole derivatives in water at room temperature represents a significant step towards sustainable chemical production. biolmolchem.com
Catalysis: The use of novel catalysts, including nanocomposites, can enhance the efficacy and performance of imidazole synthesis. researchgate.net Click chemistry, often catalyzed by copper, has been employed to create imidazole-triazole hybrids, demonstrating a modular and efficient approach to generating diverse molecular libraries. nih.gov
| Strategy | Advantages | Challenges | Reference |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Well-established and reliable protocols. | Time-consuming, often lower overall yield, more waste generated. | nih.gov |
| One-Pot/Multicomponent Reactions | Increased efficiency, reduced reaction time, less waste, often higher yields. | Requires careful optimization of reaction conditions for all components. | biolmolchem.com |
| Green Synthesis (e.g., water solvent) | Environmentally friendly, reduced toxicity, improved safety. | Solubility of reactants can be a limitation. | biolmolchem.com |
| Click Chemistry | High yield, modular, creates stable linkages, simple reaction conditions. | Requires specific functional groups (alkynes, azides). | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govnih.gov These computational tools can be applied to the this compound scaffold to predict the biological activities of novel derivatives and to guide their design.
Future applications in this area include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of imidazole derivatives to understand the relationship between their chemical structures and biological activities. nih.gov Such models help identify the key structural features responsible for a compound's potency. researchgate.net
Molecular Docking: This computational technique simulates the binding of a ligand to a receptor, predicting the most favorable binding orientation and affinity. nih.gov It is instrumental in rational drug design for screening virtual libraries of compounds against specific protein targets. nih.govnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By training these models on known active imidazole compounds, researchers can generate novel structures based on the this compound core that are optimized for activity against a specific target. acm.orgresearchgate.net
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify promising candidates with good pharmacokinetic profiles early in the discovery process. nih.gov
| AI/ML Technique | Application | Potential Outcome | Reference |
|---|---|---|---|
| 3D-QSAR | Relate molecular structure to biological activity. | Identification of key functional groups for potency. | nih.govresearchgate.net |
| Molecular Docking | Predict binding modes and affinities to protein targets. | Prioritization of compounds for synthesis and testing. | nih.govnih.gov |
| Generative Models | Design novel molecules with desired properties. | Discovery of new chemical entities with high predicted activity. | nih.govacm.org |
| Active Learning | Guide experimental design to maximize information gain. | More efficient optimization of lead compounds. | nih.gov |
Multi-Target Ligand Design
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. acs.org Single-target drugs may not be sufficient to achieve a satisfactory therapeutic effect. acs.org The concept of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously—is an emerging paradigm in drug discovery. acs.org
The imidazole scaffold, known for its broad biological activity, is an excellent starting point for designing MTDLs. nih.govnih.gov The this compound core could be systematically modified to create compounds that modulate several disease-relevant targets. For example, in cancer therapy, a single compound could be designed to inhibit both a key protein kinase and a cell cycle regulator. Computational studies on imidazole derivatives have already explored their interactions with multiple potential targets for breast cancer. nih.gov This polypharmacological approach could lead to improved efficacy and a reduced likelihood of developing drug resistance. The rational design of MTDLs represents a sophisticated and promising future direction for leveraging the therapeutic potential of the this compound scaffold.
Q & A
Q. What are the common synthetic routes for preparing 2-(1-benzyl-1H-imidazol-2-yl)ethanamine?
The synthesis typically involves alkylation or nucleophilic substitution reactions. A standard method starts with 1-benzylimidazole, which undergoes functionalization at the 2-position. For example, reacting 1-benzylimidazole with 2-chloroethylamine hydrochloride in ethanol under reflux conditions, with sodium hydroxide as a base to deprotonate intermediates. Purification is achieved via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the benzyl group (δ ~7.3 ppm for aromatic protons) and ethanamine chain (δ ~3.0 ppm for CHNH).
- X-ray crystallography : Single-crystal diffraction resolves the 3D structure, including hydrogen bonding patterns (e.g., N–H···N interactions). Software like SHELXL refines crystallographic data .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHN).
Q. How should researchers handle and store this compound safely?
The compound is hygroscopic and may degrade under humid conditions. Store in airtight containers at –20°C under inert gas (e.g., argon). Use PPE (gloves, lab coat) to avoid inhalation or skin contact. Consult safety data sheets (SDS) for specific hazards and first-aid protocols .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP functional with a 6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the imidazole ring’s nitrogen atoms show high electron density, making them reactive toward electrophiles. Solvent effects can be incorporated using polarizable continuum models (PCM). Validation against experimental UV-Vis or IR spectra enhances accuracy .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Comparative assays : Standardize testing conditions (e.g., cell lines, dosage) to isolate structure-activity relationships (SAR).
- Meta-analysis : Aggregate data from PubMed, Scopus, and patent databases to identify trends or outliers .
- Crystallographic studies : Resolve stereochemical ambiguities (e.g., enantiomer-specific activity) using X-ray or computational docking .
Q. How do substitution patterns on the benzyl or imidazole ring alter the compound’s physicochemical properties?
- Electron-withdrawing groups (e.g., –NO) reduce basicity of the imidazole nitrogen, while electron-donating groups (e.g., –OCH) enhance it.
- Steric effects : Bulky substituents on the benzyl group hinder molecular packing, affecting solubility. These modifications are analyzed via Hammett plots or comparative solubility studies .
Q. What role does hydrogen bonding play in the crystal packing of this compound?
Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like N–H···N chains between amine and imidazole groups. These interactions dictate melting points and stability. Disrupting hydrogen bonds via co-crystallization with carboxylic acids can modify bioavailability .
Methodological Notes
- Synthetic Optimization : Reaction yields improve with microwave-assisted synthesis (shorter reaction times) or ionic liquid solvents .
- Data Reproducibility : Report NMR acquisition parameters (e.g., solvent, temperature) to enable cross-lab comparisons.
- Computational Tools : Open-source software like ORCA or commercial packages (Gaussian) facilitate DFT studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
